molecular formula C9H16O2 B13875704 4-(Methoxymethyl)-4-methylcyclohexanone

4-(Methoxymethyl)-4-methylcyclohexanone

Cat. No.: B13875704
M. Wt: 156.22 g/mol
InChI Key: JOFOVUMVWKQNHV-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-4-methylcyclohexanone is a cyclohexanone derivative featuring a ketone group at the 1-position, a methyl group, and a methoxymethyl substituent at the 4-position. The methoxymethyl group (-CH2-O-CH3) introduces steric bulk and ether functionality, distinguishing it from simpler substituents like hydroxyl or methyl groups.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(methoxymethyl)-4-methylcyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-9(7-11-2)5-3-8(10)4-6-9/h3-7H2,1-2H3

InChI Key

JOFOVUMVWKQNHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)CC1)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-4-methylcyclohexanone can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylcyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-4-methylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Methoxymethyl)-4-methylcyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-4-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key properties of 4-(Methoxymethyl)-4-methylcyclohexanone with similar compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents (4-position) Boiling Point (°C) Solubility Trends
This compound* C9H16O2 156.22 Methoxymethyl, Methyl ~200–220 (estimated) Moderate in organic solvents
4-Hydroxy-4-methylcyclohexanone C7H12O2 128.17 Hydroxyl, Methyl Not reported Polar solvents (water, alcohols)
4-Methylcyclohexanone C7H12O 112.17 Methyl 171 Organic solvents (ethanol, ether)
4-Methoxycyclohexanol C7H14O2 130.19 Methoxy, Hydroxyl Not reported Alcohols, ethers

Notes:

  • Boiling Points: The methoxymethyl group increases molecular weight and polarity compared to 4-methylcyclohexanone, likely raising the boiling point.
  • Solubility: The ether group in this compound reduces polarity relative to 4-hydroxy-4-methylcyclohexanone, favoring solubility in less polar solvents.

Chemical Reactivity

Ketone Reactivity :
  • The electron-donating methyl and methoxymethyl groups at the 4-position may slightly deactivate the ketone toward nucleophilic addition compared to unsubstituted cyclohexanone. This effect is less pronounced than in 4-hydroxy derivatives, where hydrogen bonding can stabilize intermediates.
Substituent-Specific Reactions :
  • Methoxymethyl Group: Ethers are resistant to oxidation but can undergo cleavage under strong acidic conditions (e.g., HI). This contrasts with 4-hydroxy-4-methylcyclohexanone, where the hydroxyl group is prone to esterification or oxidation.
  • Methyl Group: Steric hindrance from the methyl group may slow reactions at the 4-position, similar to trends observed in 4-methylcyclohexanone.

Research Findings and Data Gaps

  • Safety: Data for 4-heptylcyclohexanone (CAS 16618-75-0) indicate standard precautions for ketones: eye/skin protection and ventilation. The methoxymethyl derivative likely requires similar handling.

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